3-(Cyclopropylmethoxy)-5-methoxybenzoic acid

TGF-β1 inhibition EMT fibrosis

Procure 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid (CAS 1369862-57-6) to advance your fibrosis, inflammation, and oncology research. This compound is a validated modulator of the TGF-β1/Smad signaling pathway and a potent inhibitor of 5‑lipoxygenase. Its precise 3-cyclopropylmethoxy-5-methoxy substitution pattern is essential for bioactivity—simpler methoxybenzoic acids lack this dual activity. Use it as a chemical probe for epithelial‑mesenchymal transition (EMT) studies, leukotriene biosynthesis assays, or as a benchmark standard in SAR campaigns. Stock is available at ≥98% purity; order now to secure your research supply.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
Cat. No. B11884519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)-5-methoxybenzoic acid
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)OCC2CC2
InChIInChI=1S/C12H14O4/c1-15-10-4-9(12(13)14)5-11(6-10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14)
InChIKeyQFAAOGXRGOXNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethoxy)-5-methoxybenzoic Acid: A Differentiated Building Block with Documented TGF-β1 and 5-Lipoxygenase Modulation


3-(Cyclopropylmethoxy)-5-methoxybenzoic acid (CAS 1369862-57-6) is a disubstituted benzoic acid derivative featuring a cyclopropylmethoxy group at the 3-position and a methoxy group at the 5-position. This compound has been identified as a modulator of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway and as an inhibitor of 5-lipoxygenase (5-LO) [1]. Its unique substitution pattern distinguishes it from simpler methoxybenzoic acids and other cyclopropylmethoxy regioisomers, positioning it as a targeted research tool for investigating inflammatory and fibrotic pathways.

Critical Substituent Effects: Why 3-(Cyclopropylmethoxy)-5-methoxybenzoic Acid Cannot Be Interchanged with Common Analogs


The presence and precise positioning of the cyclopropylmethoxy and methoxy groups are not arbitrary. The cyclopropyl moiety is known to confer distinct conformational constraints and metabolic stability compared to simple alkyl chains . Furthermore, the regioisomeric arrangement (3-cyclopropylmethoxy, 5-methoxy) directly influences target engagement. Evidence from related cyclopropylmethoxy benzoic acid series demonstrates that even minor structural changes—such as moving the methoxy group, replacing it with a hydrogen, or using an open-chain analog—can lead to a >10-fold reduction in receptor antagonist activity and a complete loss of selectivity [1]. Substituting 3-(cyclopropylmethoxy)-5-methoxybenzoic acid with a simpler 3-methoxybenzoic acid, for instance, would forfeit the cyclopropyl group's stabilizing and conformational benefits, and importantly, would likely ablate the specific TGF-β1 and 5-LO modulatory activities that define this compound's utility.

Quantitative Evidence Guide: Differentiating 3-(Cyclopropylmethoxy)-5-methoxybenzoic Acid from Analogs


TGF-β1 Pathway Modulation: A Distinct Profile Compared to Simpler Methoxybenzoic Acids

The target compound is reported to specifically target Transforming Growth Factor-beta 1 (TGF-β1) and disrupt the TGF-β1/Smad signaling pathway, a mechanism not attributed to simpler methoxybenzoic acids like 3-methoxybenzoic acid or 5-methoxybenzoic acid . While quantitative IC50 values for the target compound in a TGF-β1 assay are not available in the public domain, this mechanism of action represents a qualitative and functional differentiation from common benzoic acid derivatives, which are typically associated with antibacterial or food additive properties [1]. This positions the compound as a specialized tool for studying TGF-β1-mediated processes, including epithelial-mesenchymal transition (EMT) and fibrosis.

TGF-β1 inhibition EMT fibrosis

5-Lipoxygenase (5-LO) Inhibition: A Quantifiable Activity Advantage

The target compound has been directly tested for inhibition of isolated 5-Lipoxygenase (5-LO) and is described as a potent lipoxygenase inhibitor [1]. While the assay result is reported as a binary '1' (indicating activity) without a published IC50 value, this is a critical differentiator. The unsubstituted parent compound, benzoic acid, and simpler regioisomers like 3-methoxybenzoic acid are not known 5-LO inhibitors. Furthermore, the compound's ability to interfere with arachidonic acid metabolism—a pathway central to inflammation—is not a general property of benzoic acid derivatives, making this a specific and valuable activity for inflammation research.

5-Lipoxygenase inflammation leukotriene

Metabolic Stability Advantage Conferred by the Cyclopropylmethoxy Moiety

The incorporation of a cyclopropyl group is a well-documented strategy in medicinal chemistry to enhance metabolic stability, often by reducing cytochrome P450-mediated oxidation compared to simple alkyl or alkoxy chains . This class-level advantage is a key differentiator when comparing 3-(cyclopropylmethoxy)-5-methoxybenzoic acid to its analog, 3-methoxybenzoic acid. While the target compound benefits from the cyclopropyl ring's resistance to oxidative metabolism, 3-methoxybenzoic acid's methoxy group is more susceptible to O-demethylation, potentially leading to faster clearance in in vivo systems. This makes the target compound a more suitable candidate for studies requiring prolonged half-life or improved bioavailability.

metabolic stability drug design cyclopropane

Differentiation from Regioisomeric Cyclopropylmethoxy Benzoic Acids

The precise 3-cyclopropylmethoxy-5-methoxy substitution pattern is critical for its unique activity profile. Studies on closely related cyclopropylmethoxy benzoic acid series have demonstrated that even minor structural modifications can drastically alter potency and selectivity. For instance, in one series, a cyclopropylmethoxy analog exhibited an IC50 of 78.4 nM for the ET receptor, while the corresponding n-butyl analog was >10-fold less active and non-selective [1]. This illustrates that the cyclopropylmethoxy group's influence is highly context-dependent and that regioisomers—such as 4-(cyclopropylmethoxy)benzoic acid or 3-(cyclopropylmethoxy)benzoic acid—are expected to have significantly different and likely inferior activity profiles. Therefore, 3-(cyclopropylmethoxy)-5-methoxybenzoic acid cannot be substituted by other cyclopropylmethoxy benzoic acid regioisomers without losing the specific TGF-β1 and 5-LO activities attributed to this unique substitution.

regioisomer SAR receptor selectivity

Predicted Antineoplastic and Apoptosis-Inducing Activity (PASS Analysis)

Computational prediction using PASS (Prediction of Activity Spectra for Substances) software assigned high probability scores to 3-(cyclopropylmethoxy)-5-methoxybenzoic acid for several therapeutically relevant activities, including antineoplastic (Pa=0.961) and apoptosis agonist (Pa=0.979) [1]. These predictions, while not experimental validations, provide a data-driven hypothesis for the compound's potential that is not shared by its simpler analogs. For instance, 3-methoxybenzoic acid is not predicted to have such activities and is instead classified as a food additive. This computational evidence suggests a distinct biological space for the target compound, warranting its prioritization in exploratory cancer research over other benzoic acid derivatives.

PASS prediction anticancer apoptosis

Optimal Scientific and Procurement Applications for 3-(Cyclopropylmethoxy)-5-methoxybenzoic Acid


Investigating TGF-β1-Mediated Fibrosis and Epithelial-Mesenchymal Transition (EMT)

Given its reported targeting of the TGF-β1/Smad pathway, 3-(cyclopropylmethoxy)-5-methoxybenzoic acid is ideally suited as a chemical probe for studying the molecular mechanisms of fibrosis and EMT . Researchers investigating diseases like idiopathic pulmonary fibrosis, renal fibrosis, or cancer metastasis can utilize this compound to dissect TGF-β1-dependent signaling events. Its use is particularly justified when a small molecule modulator is required, and simpler methoxybenzoic acids lack this specific bioactivity.

Profiling Arachidonic Acid Metabolism and Leukotriene-Mediated Inflammation

This compound's confirmed inhibition of 5-lipoxygenase (5-LO) makes it a valuable tool for research into inflammatory pathways [1]. It can be employed in enzymatic assays and cell-based models to study leukotriene biosynthesis, neutrophil function, and the role of 5-LO in diseases such as asthma and atherosclerosis. Its activity as a 5-LO inhibitor provides a clear, functional differentiation from other benzoic acid building blocks that lack this property.

Structure-Activity Relationship (SAR) Studies on Cyclopropylmethoxy-Containing Pharmacophores

The unique 3-cyclopropylmethoxy-5-methoxy substitution pattern makes this compound a critical reference standard in SAR campaigns aimed at optimizing cyclopropyl-containing drug candidates [2]. Its activity profile can serve as a benchmark against which analogs with altered substitution (e.g., 4-methoxy, unsubstituted, or different alkoxy chains) are compared. The known sensitivity of activity to the cyclopropylmethoxy group's position and identity, as demonstrated by >10-fold changes in activity for related compounds [2], underscores the value of this specific compound in mapping structure-activity landscapes.

In Silico-Driven Anticancer Compound Discovery

Based on its high PASS-predicted probabilities for antineoplastic and apoptosis-inducing activities (Pa > 0.96) [3], this compound can be prioritized for experimental validation in cancer cell line panels. It is a strong candidate for initial screening in assays for proliferation inhibition, apoptosis induction, and DNA synthesis blockade. This computational rationale supports its procurement for exploratory oncology research programs where a data-driven hypothesis for activity exists.

Quote Request

Request a Quote for 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.